![molecular formula C10H13F3N2O2 B6608194 tert-butyl N-[1-(trifluoromethyl)-1H-pyrrol-2-yl]carbamate CAS No. 2839158-04-0](/img/structure/B6608194.png)
tert-butyl N-[1-(trifluoromethyl)-1H-pyrrol-2-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-[1-(trifluoromethyl)-1H-pyrrol-2-yl]carbamate (TBTC) is an organic compound with a wide range of applications in the scientific community. It is a versatile compound that can be used for synthesis, scientific research, and lab experiments. TBTC is a relatively new compound, and its applications are still being explored and developed.
Aplicaciones Científicas De Investigación
Tert-butyl N-[1-(trifluoromethyl)-1H-pyrrol-2-yl]carbamate is a useful compound for a variety of scientific research applications. It can be used as a reagent in organic synthesis, as a catalyst for the synthesis of polymers and other materials, and as a ligand for the preparation of coordination complexes. This compound has also been used in the synthesis of pharmaceuticals and in the study of the structure and function of proteins.
Mecanismo De Acción
Tert-butyl N-[1-(trifluoromethyl)-1H-pyrrol-2-yl]carbamate acts as a proton donor, donating a proton to the substrate molecule. This protonation increases the reactivity of the substrate, allowing it to undergo a reaction. This compound can also act as a catalyst in certain reactions, facilitating the formation of new compounds.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been found to be an inhibitor of certain enzymes, such as cytochrome P450s and monoamine oxidases. It has also been found to inhibit the growth of certain cancer cell lines. In addition, this compound has been found to have anti-inflammatory and anti-oxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-butyl N-[1-(trifluoromethyl)-1H-pyrrol-2-yl]carbamate has several advantages for use in lab experiments. It is relatively easy to synthesize and can be stored for long periods of time without degradation. It is also non-toxic and has a low cost. However, this compound is not very soluble in water, which can limit its use in certain experiments.
Direcciones Futuras
Tert-butyl N-[1-(trifluoromethyl)-1H-pyrrol-2-yl]carbamate has many potential applications that are still being explored. It can be used in the synthesis of polymers and other materials, as a ligand for the preparation of coordination complexes, and as an inhibitor of enzymes. It can also be used in the study of the structure and function of proteins, as well as in the development of pharmaceuticals. Additionally, this compound has potential applications in the fields of biochemistry and medicine, such as the development of anti-inflammatory and anti-oxidant drugs. Finally, this compound can be used as a catalyst for other organic reactions.
Métodos De Síntesis
Tert-butyl N-[1-(trifluoromethyl)-1H-pyrrol-2-yl]carbamate can be synthesized in two steps. The first step is the reaction of tert-butyl carbamate with trifluoromethyl iodide to produce N-tert-butyl-1-(trifluoromethyl)-1H-pyrrol-2-ylcarbamate. The second step is the deprotonation of the pyrrol-2-ylcarbamate to produce this compound. The reaction can be conducted in an inert atmosphere in the presence of a base such as sodium hydride.
Propiedades
IUPAC Name |
tert-butyl N-[1-(trifluoromethyl)pyrrol-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N2O2/c1-9(2,3)17-8(16)14-7-5-4-6-15(7)10(11,12)13/h4-6H,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKAPFDLYLIHHHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CN1C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.22 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(1-aminocyclopropyl)methyl]propane-2-sulfonamide hydrochloride](/img/structure/B6608119.png)
![rac-(1R,2R,3S,4S)-7-[(tert-butoxy)carbonyl]-3-(methoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B6608120.png)
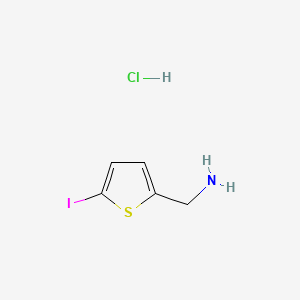
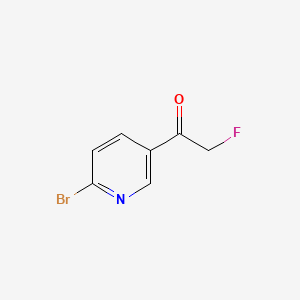
![2-[(tert-butoxy)carbonyl]-6,6-difluoro-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B6608153.png)
![6lambda6-thia-5-azaspiro[3.4]octane-6,6-dione](/img/structure/B6608161.png)

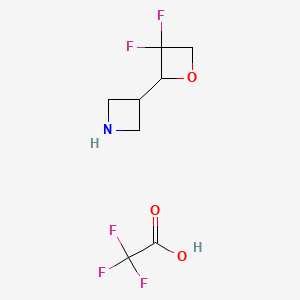
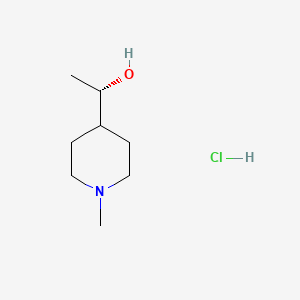
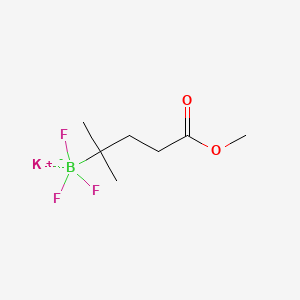
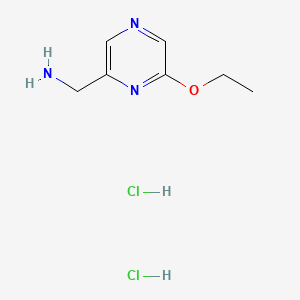
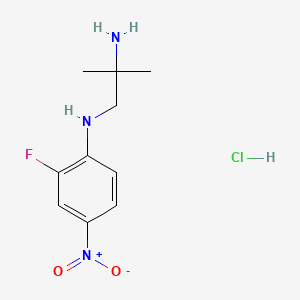
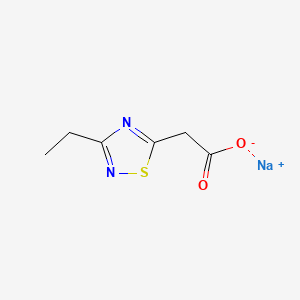
![tert-butyl 4-[3-(piperazin-1-yl)propyl]piperidine-1-carboxylate](/img/structure/B6608214.png)
